Pyridoxamine dihydrochloride

描述

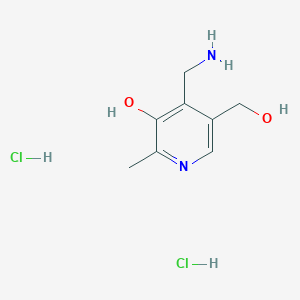

吡啶醇,也称为吡哆胺,是维生素B6的一种形式。它基于一个吡啶环结构,具有羟基、甲基、氨基甲基和羟甲基取代基。 吡啶醇以其清除糖和脂质降解过程中形成的自由基和羰基物质,以及螯合催化Amadori反应的金属离子的能力而闻名 .

准备方法

吡啶醇可以通过多种方法合成。一种常见的方法涉及氰基乙酰胺与1,3-二羰基化合物的缩合反应。另一种工业方法是基于1,3-恶唑衍生物与亲双烯体的缩合反应。 这种两步法涉及加合物的形成,然后是芳香化和催化加氢 .

化学反应分析

吡啶醇经历几种类型的化学反应,包括:

氧化: 吡啶醇可以被氧化形成吡哆醛和吡哆醛磷酸。

还原: 它可以通过亲核还原剂进行还原。

取代: 吡啶醇可以在吡啶环的2位和4位发生亲核取代反应。

这些反应中常用的试剂包括用于氧化的过氧化氢和用于亲核取代的强有机金属碱。 这些反应形成的主要产物包括吡哆醛、吡哆醛磷酸和各种金属络合物 .

科学研究应用

Diabetic Nephropathy

Pyridoxamine dihydrochloride has been extensively studied for its potential in treating diabetic nephropathy. Research indicates that it inhibits the formation of advanced glycation end-products (AGEs), which are implicated in various diabetic complications. A notable study (the PIONEER trial) aimed to evaluate the efficacy of pyridoxamine in patients with chronic kidney disease (CKD) secondary to diabetes. Although the pilot study did not show significant changes in serum creatinine levels, it provided valuable insights for future trials .

Table 1: Summary of Clinical Studies on this compound

Neuropathy and Retinopathy

Preclinical studies suggest that pyridoxamine may also be effective in treating diabetic neuropathy and retinopathy. It acts by scavenging reactive oxygen species, thereby protecting neuronal and retinal cells from oxidative stress .

Radioprotection

Another interesting application is in radioprotection. Pyridoxamine demonstrated superior protective effects against ionizing radiation-induced gastrointestinal damage compared to FDA-approved radioprotectors like amifostine. This is attributed to its ability to scavenge reactive carbonyl species effectively .

Regulatory Status

Initially marketed as a dietary supplement, this compound was reclassified as a pharmaceutical drug by the FDA due to its therapeutic potential in diabetic nephropathy treatment .

作用机制

吡啶醇通过多种机制发挥作用:

清除自由基: 它有效地清除羟基自由基和其他活性氧。

螯合金属离子: 吡啶醇与金属离子形成络合物,防止它们催化有害反应。

抑制美拉德反应: 它通过与羰基中间体反应和螯合参与氧化还原反应的金属离子来抑制AGEs的形成.

相似化合物的比较

吡啶醇是维生素B6家族的一部分,其中包括吡哆醇和吡哆醛。虽然所有三种化合物都具有相似的结构和功能,但吡啶醇在抑制美拉德反应和形成金属离子络合物方面是独特的。 这使其在预防AGEs和ALEs的形成方面特别有效,而AGEs和ALEs与糖尿病并发症有关 .

类似的化合物包括:

吡啶醇独特的特性使其在科学研究和医学应用中都成为一种有价值的化合物。

生物活性

Pyridoxamine dihydrochloride, also known as Pyridorin™, is a derivative of vitamin B6 that has garnered attention for its potential therapeutic applications, particularly in the context of diabetic nephropathy and other metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Inhibition of Advanced Glycation End Products (AGEs) : Pyridoxamine is known to inhibit the formation of AGEs, which are implicated in various diabetic complications. This inhibition helps mitigate oxidative stress and inflammation, key factors in the progression of diabetic nephropathy .

- Antioxidant Properties : Pyridoxamine acts as a scavenger of reactive oxygen species (ROS), thereby protecting renal cells from oxidative damage. This property is particularly beneficial in conditions characterized by oxidative stress, such as diabetes .

- Regulation of Lipid Metabolism : Studies indicate that pyridoxamine can help control plasma lipid levels, further supporting its role in metabolic health .

Diabetic Nephropathy Trials

The efficacy of this compound has been evaluated in several clinical trials focused on diabetic nephropathy:

- PIONEER Study : This pilot study aimed to assess the impact of pyridoxamine on renal function in patients with diabetic nephropathy. Although the primary endpoint did not show significant differences between treatment and placebo groups, post-hoc analyses suggested potential benefits in specific subgroups based on baseline kidney function .

- Phase 3 Trials : Ongoing Phase 3 trials are investigating the long-term effects of pyridoxamine on kidney function deterioration in patients with type 2 diabetes. The primary outcome measures include changes in serum creatinine levels and the incidence of end-stage renal disease (ESRD) over time .

Summary of Clinical Data

Case Studies

Several case studies have illustrated the potential benefits and applications of this compound:

- Case Study on Seizures : An elderly patient who experienced new-onset seizures was treated successfully with pyridoxine, suggesting that derivatives like pyridoxamine may also play a role in neurological conditions related to vitamin B6 deficiency .

- Primary Hyperoxaluria Type I (PH1) : Research indicates that pyridoxamine may be beneficial for certain genetic variants associated with PH1, a condition characterized by excessive oxalate production leading to kidney stones and renal failure. In vitro studies showed that pyridoxamine could enhance the detoxification capacity of cells expressing defective enzymes involved in glyoxylate metabolism .

属性

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWCOANXZNKMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045088 | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000144 [mmHg] | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

524-36-7, 1173023-45-4 | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173023-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ8NCR7V0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。